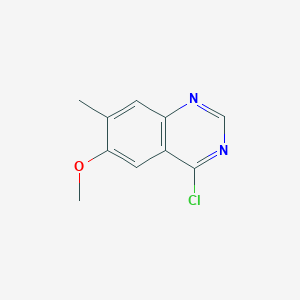

4-chloro-6-methoxy-7-methylquinazoline

Vue d'ensemble

Description

4-chloro-6-methoxy-7-methylquinazoline is a heterocyclic aromatic organic compound. Quinazolines, including this compound, are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-7-methylquinazoline typically involves the reaction of 2-amino-5-chloro-4-methoxybenzoic acid with methyl iodide under basic conditions to form the corresponding methyl ester. This intermediate is then cyclized using formamide to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-6-methoxy-7-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Major Products

Substitution: Products include various substituted quinazolines.

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Chloro-6-methoxy-7-methylquinazoline is a derivative of quinazoline, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 7-position. Its molecular formula is with a molecular weight of approximately 208.65 g/mol. This unique structure contributes to its distinct chemical properties and biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has shown potential as an anticancer agent by inhibiting specific enzymes and receptors involved in cancer progression, particularly receptor tyrosine kinases (RTKs). Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including:

- Hepatocellular carcinoma (Hep-G2)

- Human lung carcinoma (LU-1)

- Human breast carcinoma (MCF-7)

In vitro studies have demonstrated significant antiproliferative effects, with some derivatives achieving over 75% inhibition of cell proliferation at concentrations around 50 µM .

2. Mechanistic Insights

The mechanism of action often involves the inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis. This interaction profile is vital for developing new therapeutic agents based on this scaffold .

3. Structure–Activity Relationship

Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents at different positions on the quinazoline ring can lead to varying degrees of anticancer efficacy. The presence of electron-withdrawing groups enhances antiproliferative activity .

Biological Studies

1. Interaction Studies

Studies focus on the binding affinity of this compound to various biological targets. Understanding these interactions can inform future drug development strategies and enhance therapeutic efficacy against diseases such as cancer .

2. Synthesis of Derivatives

The compound serves as an intermediate in synthesizing various pharmacologically active compounds, including antibacterial and antifungal agents. Common reagents used in these reactions include thionyl chloride for chlorination and potassium permanganate for oxidation.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical reactivity allows it to participate in various synthetic pathways, making it valuable in industrial chemistry .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiproliferative Activity: A study screening synthesized compounds against tumor cell lines found that certain derivatives significantly inhibited the proliferation of T98G (human glioblastoma) and HCT-116 (human colorectal carcinoma) cells, showing promising IC50 values compared to doxorubicin .

- Mechanistic Insights: The compound's mechanism may involve targeting VEGFRs, integral to tumor angiogenesis .

- Structure–Activity Relationship: Research indicates that modifications at various positions on the quinazoline ring can enhance biological activity, emphasizing the need for ongoing structural optimization .

Mécanisme D'action

The mechanism of action of 4-chloro-6-methoxy-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-6,7-dimethoxyquinazoline

- 4-Chloro-6-methoxyquinazoline

- 4-Chloro-7-methylquinazoline

Uniqueness

4-chloro-6-methoxy-7-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinazoline ring enhances its lipophilicity and potential biological activity compared to other similar compounds .

Propriétés

Numéro CAS |

211320-78-4 |

|---|---|

Formule moléculaire |

C10H9ClN2O |

Poids moléculaire |

208.64 g/mol |

Nom IUPAC |

4-chloro-6-methoxy-7-methylquinazoline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3 |

Clé InChI |

AJOYJJXMICQTJM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1OC)C(=NC=N2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.